Hexacosamethyldodecasilane
Description
While Hexacosamethyldodecasilane is absent from the evidence, the following compounds are well-documented and serve as critical comparators:
Properties
CAS No. |
4774-85-0 |
|---|---|
Molecular Formula |
C26H78Si12 |
Molecular Weight |
727.9 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyl)silyl]-[[[[[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C26H78Si12/c1-27(2,3)29(7,8)31(11,12)33(15,16)35(19,20)37(23,24)38(25,26)36(21,22)34(17,18)32(13,14)30(9,10)28(4,5)6/h1-26H3 |
InChI Key |
BILQNQILJYZRHM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacosamethyldodecasilane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with methyl lithium or methyl magnesium halides. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows: [ \text{Cl-Si-(CH}_3\text{)}_3 + \text{LiCH}_3 \rightarrow \text{(CH}_3\text{)}_3\text{Si-Si-(CH}_3\text{)}_3 + \text{LiCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound often involves the Müller-Rochow process, where methylchlorosilanes are produced by the direct reaction of methyl chloride with silicon in the presence of copper catalysts. The resulting methylchlorosilanes are then further reacted to form this compound.
Chemical Reactions Analysis
Types of Reactions: Hexacosamethyldodecasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.
Substitution: Substitution reactions with halides or other nucleophiles can replace the methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Hexacosamethyldodecasilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its derivatives are explored for potential use in drug delivery systems due to their biocompatibility.
Medicine: Research is ongoing into its use in medical implants and prosthetics.
Industry: It is used in the production of high-performance materials, including coatings and sealants.
Mechanism of Action
The mechanism by which hexacosamethyldodecasilane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds provide the compound with its unique properties, such as thermal stability and resistance to chemical degradation. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of stable complexes and materials.
Comparison with Similar Compounds
Hexamethyldisiloxane (HMDSO)
- CAS No.: 107-46-0
- Structure : A linear siloxane with two silicon atoms bonded to three methyl groups each, connected by an oxygen atom.
- Properties : Colorless liquid, highly flammable (flash point: -3°C), low viscosity, and volatile .
- Uses : Industrial applications as a solvent, lubricant, and precursor in silicone synthesis .
Hexamethylcyclotrisiloxane (D3)
- CAS No.: 541-05-9
- Structure : Cyclic trisiloxane with three silicon atoms, each bonded to two methyl groups.
- Properties : Cyclic structure imparts higher thermal stability compared to linear siloxanes.
Hexamethylphosphoramide (HMPA)
- CAS No.: 680-31-9
- Structure: Organophosphorus compound with a central phosphorus atom bonded to three methyl groups and an amide group.
- Properties: Polar aprotic solvent, known for its toxicity and carcinogenicity.
Hexamethylene Diisocyanate (HDI)
- CAS No.: 822-06-0
- Structure : Aliphatic diisocyanate with six methylene groups.
- Properties: Reactive monomer used in polyurethane production; hazardous due to respiratory sensitization .
Hexamethyldisilane (HMDS)
- CAS No.: 1450-14-2
- Structure : Disilane with six methyl groups.
- Properties : Highly flammable liquid, used in semiconductor manufacturing.
Comparative Analysis of Key Properties
Physical and Chemical Properties
Hazard Profiles
Critical Research Findings and Contradictions
Hexamethylphosphoramide vs. Siloxanes
Regulatory Gaps
- Hexamethylcyclotrisiloxane lacks explicit regulatory guidelines despite its structural similarity to regulated cyclosiloxanes (e.g., D4/D5) .
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